Ethyl (4-methyl-1H-pyrrol-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methyl-1H-pyrrol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9(11)5-8-4-7(2)6-10-8/h4,6,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVBKPDSRUIKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520766 | |
| Record name | Ethyl (4-methyl-1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-55-0 | |
| Record name | Ethyl (4-methyl-1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Studies of the Ethyl 4 Methyl 1h Pyrrol 2 Yl Acetate Scaffold
Functional Group Transformations on the Ethyl Acetate (B1210297) Moiety
The ethyl acetate group at the C2 position is a key site for derivatization, allowing for the introduction of diverse functionalities. Standard ester manipulations can be readily applied to this moiety to generate a range of derivatives.
Hydrolysis: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (4-methyl-1H-pyrrol-2-yl)acetic acid. This transformation provides a crucial intermediate for further reactions, such as amide bond formation.
Amidation: The carboxylic acid derived from hydrolysis, or the ethyl ester directly via aminolysis, can be coupled with various amines to produce a wide array of amides. This is a common strategy for building more complex molecules and for creating libraries of compounds for biological screening. For example, the reaction of similar pyrrole (B145914) esters with amino acid esters is a known method for synthesizing peptide-like structures. nih.gov
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-methyl-1H-pyrrol-2-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then participate in further reactions, such as etherification or oxidation to the corresponding aldehyde.
Condensation Reactions: The α-carbon of the ethyl acetate group can be deprotonated to form an enolate, which can then participate in condensation reactions, such as the Claisen condensation, to form β-keto esters. This allows for carbon-carbon bond formation and the construction of more elaborate side chains.
These transformations of the ethyl acetate moiety are fundamental in modifying the scaffold for various applications, including the synthesis of precursors for more complex heterocyclic systems.
Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring
The pyrrole ring is a π-excessive heterocycle, making it highly activated towards electrophilic aromatic substitution (EAS). researchgate.net The reactivity is significantly enhanced by the presence of alkyl groups; a single methyl group can increase the reaction rate by a factor of approximately 30. nih.gov In the ethyl (4-methyl-1H-pyrrol-2-yl)acetate scaffold, the outcome of EAS is directed by the combined electronic effects of the C4-methyl group (activating, ortho-para directing) and the C2-ethyl acetate group (deactivating, meta directing), as well as the powerful directing effect of the ring nitrogen.
The positions most susceptible to electrophilic attack are C3 and C5, which are ortho and para to the activating methyl group and ortho to the ring nitrogen. The C5 position is generally the most favored site for substitution due to less steric hindrance and strong activation from the nitrogen atom.
Below is a table summarizing the expected major products from common EAS reactions on the scaffold.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | Ethyl (5-nitro-4-methyl-1H-pyrrol-2-yl)acetate |
| Halogenation | Br₂ in CCl₄ or NBS | Ethyl (5-bromo-4-methyl-1H-pyrrol-2-yl)acetate |
| Sulfonation | SO₃ / Pyridine | Ethyl (5-sulfo-4-methyl-1H-pyrrol-2-yl)acetate |
| Friedel-Crafts Acylation | Ac₂O / Lewis Acid | Ethyl (5-acetyl-4-methyl-1H-pyrrol-2-yl)acetate |
These reactions demonstrate the utility of EAS for introducing a wide range of functional groups onto the pyrrole core, further expanding the synthetic potential of the parent scaffold.
Nucleophilic Reactivity and Addition Reactions
The electron-rich nature of the pyrrole ring allows it to act as a potent nucleophile in various reactions. nih.gov Alkyl-substituted pyrroles, in particular, exhibit high nucleophilic reactivity comparable to that of enamines. nih.gov This nucleophilicity is centered on the carbon atoms of the ring, primarily at the C5 and C3 positions.
A notable example of this reactivity is the hetero-Diels-Alder reaction. rsc.org When reacted with electron-deficient dienophiles like ethyl nitrosoacrylate, the pyrrole ring can act as the diene component. The reaction proceeds through the formation of a bicyclic 1,2-oxazine intermediate, which then undergoes ring-opening to yield an open-chain oxime derivative attached to the pyrrole ring. rsc.org This demonstrates the ability of the pyrrole scaffold to engage in cycloaddition reactions, forming new, highly functionalized structures.
Furthermore, the pyrrole scaffold can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. In these reactions, the pyrrole ring attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond at one of the vacant positions on the pyrrole ring.
Cyclization Reactions and Annulation Strategies
The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation strategies. These reactions often involve initial functionalization at the N1 position or the ethyl acetate moiety, followed by an intramolecular ring-closure.
Several strategies have been developed for the synthesis of fused pyrrole derivatives:
Pyrrolopyrazinones and Pyrrolooxazinones: N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular cyclization. dicp.ac.cn Nucleophilic cyclization with hydrazine (B178648) leads to the formation of pyrrolopyrazinone derivatives, while electrophilic cyclization with iodine yields pyrrolo-oxazinone structures. dicp.ac.cn
[3+2] Cycloaddition: A photocatalytic [3+2] annulation between alkynes and isocyanides can be used to construct the 2,4-disubstituted pyrrole core itself, offering a direct route to related scaffolds. dal.ca
Palladium-Catalyzed Cascades: N-propargylated pyrrole derivatives can undergo palladium(II)-catalyzed cascade transformations to yield complex fused systems like pyrrolizines and indolizines. tum.de
Platinum-Catalyzed Cyclization: Homopropargyl azide (B81097) derivatives can be cyclized using a PtCl₄ catalyst to form the pyrrole ring, a strategy relevant for the synthesis of functionalized pyrrole precursors. rsc.org
The table below summarizes key cyclization strategies starting from pyrrole-2-carboxylate derivatives.
| Reaction Type | Key Reagents/Catalyst | Starting Material Modification | Resulting Fused System |
| Nucleophilic Cyclization | Hydrazine | N-alkynylation | Pyrrolopyrazinone |
| Electrophilic Cyclization | Iodine | N-alkynylation | Pyrrolooxazinone dicp.ac.cn |
| Pd-Catalyzed Cascade | Pd(OAc)₂ or PdCl₂ | N-propargylation | Pyrrolizine / Indolizine tum.de |
| Ir-Catalyzed Dearomatization | [Ir(cod)Cl]₂ / Chiral Ligand | N-tethered allylic carbonate | Spiro-2H-pyrrole rsc.org |
These methods highlight the power of using the pyrrole scaffold as a template for building architecturally complex molecules with potential biological activities.
Stereoselective Transformations and Control in Pyrrole Derivatization
Introducing chirality into pyrrole derivatives is a significant area of research due to the prevalence of chiral pyrroles in natural products and pharmaceuticals. nih.govdicp.ac.cn Several strategies can be envisioned or have been implemented for the stereoselective functionalization of the this compound scaffold.
Asymmetric C-H Functionalization: Chiral centers can be installed directly onto the pyrrole ring. For instance, palladium-catalyzed enantioselective C-H functionalization of pyrroles at the C3 position with α-aryl-α-diazoacetates has been achieved using an axially chiral bipyridine ligand, yielding products with high enantioselectivity (up to 90% ee). dicp.ac.cnrsc.org
Asymmetric Friedel-Crafts Alkylation: The nucleophilic pyrrole ring can be added to electrophiles in the presence of a chiral catalyst. Lewis acid-catalyzed asymmetric Friedel-Crafts alkylation of pyrroles with electrophiles like 2-enoyl-pyridine N-oxides has been developed, providing chiral products in high yields and excellent enantioselectivities. acs.org
Asymmetric Allylic Alkylation (AAA): Pyrroles can act as nucleophiles in palladium-catalyzed AAA reactions with meso electrophiles. nih.gov This transformation allows for the enantioselective introduction of a chiral substituent onto the pyrrole ring. nih.govacs.org Similarly, intramolecular Ir-catalyzed AAA reactions can achieve the asymmetric dearomatization of pyrroles to create complex spirocyclic systems. rsc.org
Diastereoselective Reduction: The pyrrole ring itself can be reduced stereoselectively. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with high diastereoselectivity, affording functionalized pyrrolidines with the creation of up to four new stereocenters. acs.orgnih.gov The stereochemical outcome is often directed by existing stereocenters on the substituents. nih.gov
These advanced methods allow for precise control over the three-dimensional structure of molecules derived from the pyrrole scaffold, which is critical for applications in medicinal chemistry and materials science.
C-H Bond Functionalization Approaches
Direct C-H bond functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. researchgate.net For an electron-rich heterocycle like pyrrole, C-H functionalization offers a direct route to arylated, alkylated, or alkenylated derivatives.
On the this compound scaffold, the C-H bonds at the C3 and C5 positions are the most likely targets for activation.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the direct C-H functionalization of pyrroles. For electron-deficient pyrroles, such as those bearing a C2-ester group, direct C-H alkylation and arylation typically occur selectively at the C5 position. tum.denih.govresearchgate.net These reactions can be performed with various coupling partners, including alkyl halides and aryl halides, using catalysts like Pd(OAc)₂. nih.govresearchgate.net N-Heterocyclic carbene (NHC) ligands have also been successfully employed in Pd-catalyzed direct arylation of pyrroles with aryl chlorides. nih.gov
Regiocontrol: The regioselectivity of C-H functionalization can be controlled. While many reactions on N-unsubstituted or N-acyl pyrroles favor the C2 (or C5) position, the use of a sterically demanding N-protecting group like triisopropylsilyl (TIPS) can block the C2/C5 positions, directing C-H alkenylation to the C3 position. acs.org
Other Catalytic Systems: Besides palladium, other metals can catalyze the C-H functionalization of pyrroles. Ruthenium catalysts have been used for the C2-H arylation of indoles and pyrroles with boronic acids. chemistryviews.org More recently, earth-abundant metals like cobalt have been shown to mediate the photochemical C-H arylation of pyrroles. bath.ac.uk Indirect electroreductive methods have also been developed for the direct arylation of pyrroles. nih.gov
The table below provides an overview of selected C-H functionalization methods applicable to pyrrole ester scaffolds.
| Catalyst System | Coupling Partner | Position Functionalized | Reaction Type |
| Pd(OAc)₂ / Norbornene | Alkyl Halides | C5 | C-H Alkylation nih.gov |
| Pd(OAc)₂ (ligand-free) | Aryl Bromides | C5 | C-H Arylation researchgate.net |
| Pd-NHC Complexes | Aryl Chlorides | C5 | C-H Arylation nih.gov |
| Ru(cod)(methallyl)₂ | Boronic Acids | C2 | C-H Arylation chemistryviews.org |
| 1-Co₂ / Light | Aryl Halides | C2/C5 | C-H Arylation bath.ac.uk |
These modern synthetic methods provide efficient and direct access to a vast chemical space of substituted pyrroles starting from simple scaffolds like this compound.
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Methyl 1h Pyrrol 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the ethyl (4-methyl-1H-pyrrol-2-yl)acetate molecule can be confirmed. The molecular structure and atom numbering scheme for NMR assignments are shown below.
Structure for NMR Assignments:
Note: The numbering follows IUPAC rules for the pyrrole (B145914) ring, with the attached acetate (B1210297) group considered as a substituent.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each unique proton. Current time information in St Louis, MO, US.
A broad singlet observed at approximately 8.01 ppm corresponds to the proton attached to the nitrogen atom (N-H) of the pyrrole ring. Current time information in St Louis, MO, US. The protons on the pyrrole ring itself appear as two distinct singlets at 6.49 ppm and 6.42 ppm, corresponding to H-5 and H-3, respectively. Current time information in St Louis, MO, US.
The aliphatic portion of the molecule is also clearly resolved. The methylene (B1212753) protons (CH₂ ) of the acetate group, situated between the pyrrole ring and the carbonyl group, resonate as a singlet at 3.59 ppm. Current time information in St Louis, MO, US. The ethyl ester group gives rise to a quartet at 4.17 ppm, resulting from the two methylene protons (O-CH₂ ) coupling with the adjacent methyl protons. These methyl protons (CH₃) appear as a triplet at 1.26 ppm. Current time information in St Louis, MO, US. Finally, the methyl group attached to the pyrrole ring at position C-4 is observed as a singlet at 2.03 ppm. Current time information in St Louis, MO, US.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|---|
| 8.01 | br s | 1H | N-H | - |
| 6.49 | s | 1H | H-5 | - |
| 6.42 | s | 1H | H-3 | - |
| 4.17 | q | 2H | -O-CH₂ -CH₃ | 7.2 |
| 3.59 | s | 2H | Pyrrole-CH₂ -CO- | - |
| 2.03 | s | 3H | Pyrrole-CH₃ | - |
| 1.26 | t | 3H | -O-CH₂-CH₃ | 7.2 |
Data sourced from ACS Med. Chem. Lett. 2017, 8, 7, 723-728 and Bioorg. Med. Chem. Lett. 2013, 23, 9, 2649-2653. Current time information in St Louis, MO, US.
Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum, typically recorded at 101 MHz in CDCl₃, shows distinct signals for each of the nine carbon atoms in unique electronic environments.
The carbonyl carbon of the ester group is typically the most deshielded, appearing furthest downfield. The four sp²-hybridized carbons of the pyrrole ring resonate in the aromatic region of the spectrum. The remaining sp³-hybridized carbons, including the two from the ethyl group, the acetate methylene, and the methyl group on the ring, appear in the upfield region. While a specific public source with fully assigned ¹³C NMR data was not identified in the search, the predicted chemical shifts are a valuable tool for characterization. The supporting information from a relevant study confirms the acquisition of a ¹³C NMR spectrum, underpinning its role in structural confirmation.
While ¹H and ¹³C NMR are primary tools, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a more in-depth structural analysis.
COSY experiments would definitively establish the proton-proton coupling network, for instance, confirming the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group.
HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
HMBC experiments would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the acetate methylene protons (at 3.59 ppm) to the C-2, C-3, and carbonyl carbons of the pyrrole and ester groups, respectively.
While specific experimental data for these advanced techniques for this exact compound are not publicly available in the search results, their application is a standard procedure in the full characterization of novel or key synthetic intermediates.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₃NO₂), the calculated monoisotopic mass is 167.094628677 g/mol . Experimental HRMS data for a similar, non-methylated pyrrole derivative, ethyl (1H-pyrrol-2-yl)acetate, showed a measured m/z of 154.0863 [M+H]⁺, which is in close agreement with its calculated value of 154.0862, demonstrating the accuracy of this technique. Such analysis for the title compound would be expected to yield a similarly precise mass, confirming its elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. This method is ideal for confirming the molecular weight of the compound. Experimental ESI-MS data for this compound show a prominent signal at an m/z (mass-to-charge ratio) of 168.1, which corresponds to the protonated molecule [C₉H₁₃NO₂ + H]⁺. Current time information in St Louis, MO, US. This finding is fully consistent with the compound's molecular weight of 167.21 g/mol .
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|---|
| ESI-MS | [M+H]⁺ | 168.09 | 168.1 | Current time information in St Louis, MO, US. |
DART-Mass Spectroscopy
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that facilitates the rapid analysis of solid, liquid, and gaseous samples in their native state with minimal to no sample preparation. oak.go.krbruker.comnih.govjeol.com The DART process involves a heated stream of metastable gas, typically helium or nitrogen, which ionizes ambient molecules, primarily atmospheric water. nih.govresearchgate.net These ionized water clusters then act as reagent ions, ionizing the analyte through soft ionization mechanisms like proton transfer. oak.go.krresearchgate.net This method is particularly advantageous for the high-throughput screening and direct analysis of compounds from various surfaces. nih.govresearchgate.net
For the analysis of this compound, a solid or liquid sample would be placed in the gap between the DART source and the mass spectrometer inlet. youtube.com The heated gas stream would promote desorption of the analyte molecules from the surface. bruker.com Ionization would likely occur via protonation by the reagent ions generated from ambient water. Consequently, in positive-ion mode, the DART mass spectrum is expected to prominently feature the protonated molecular ion, [M+H]⁺. amazonaws.com The degree of in-source fragmentation can be controlled by adjusting parameters such as the gas temperature and orifice potentials, which could provide further structural information if needed. amazonaws.com This technique allows for analysis in seconds and can be coupled with high-resolution mass spectrometers for exact mass measurements, confirming the elemental composition of the parent molecule. nih.govamazonaws.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the spectrum would display characteristic absorption bands corresponding to its distinct structural components: the pyrrole ring, the ethyl ester, and the methyl group.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The pyrrole ring contains a secondary amine (N-H) group, which is expected to show a stretching vibration. In similar pyrrole compounds, this band appears in the region of 3100-3400 cm⁻¹. researchgate.net For 2-acylpyrroles, this absorption is a known characteristic feature. researchgate.net
C=O Stretching: The ester carbonyl group (C=O) will produce a strong and sharp absorption band. For aliphatic esters like ethyl acetate, this peak is typically found in the 1750-1735 cm⁻¹ range. vscht.czlibretexts.org The conjugation with the pyrrole ring may shift this frequency slightly. In pyrrole derivatives containing ester or ketone functionalities, this is often the most intense band in the spectrum. researchgate.netlongdom.org
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. vscht.cz Aromatic C-H stretching from the pyrrole ring may also be observed above 3000 cm⁻¹.
Pyrrole Ring Stretching: The C=C and C-N stretching vibrations of the pyrrole ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching: The ester group will exhibit C-O stretching vibrations. These typically appear as two bands, an asymmetric and a symmetric stretch, in the 1300-1000 cm⁻¹ range.
N-H Bending: The in-plane bending vibration of the N-H group is another characteristic feature of the pyrrole ring. researchgate.net
C-H Bending: Bending vibrations for the CH₃ and CH₂ groups will be present in the fingerprint region, typically around 1470-1370 cm⁻¹. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |
|---|---|---|---|
| ~3400-3100 | N-H (Pyrrole) | Stretching | Medium, Broad |
| ~3000-2850 | C-H (Alkyl) | Stretching | Medium-Strong |
| ~1740-1715 | C=O (Ester) | Stretching | Strong, Sharp |
| ~1600-1450 | C=C / C-N (Pyrrole Ring) | Stretching | Medium |
| ~1470-1370 | C-H (Alkyl) | Bending | Variable |
Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. elsevierpure.com The technique relies on the phenomenon of total internal reflection. vscht.cz An infrared beam is passed through an ATR crystal with a high refractive index, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface. vscht.czelsevierpure.comnih.gov This interaction allows for the acquisition of an infrared spectrum of the sample's surface layer.
For this compound, ATR-FTIR would be an ideal method for rapid and non-destructive analysis. The resulting spectrum would be comparable to a traditional transmission FT-IR spectrum, revealing the same characteristic functional group vibrations. The ATR-FTIR spectrum of pure pyrrole, for instance, clearly shows bands for N-H stretching, C-C in-ring stretching, and ring vibrations. researchgate.net Therefore, applying this technique to the title compound would provide a clear fingerprint, identifying the N-H and C=O stretches, as well as the various C-H, C-O, and ring vibrations, confirming its molecular structure. researchgate.netresearchgate.net
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The spectrum provides information about the conjugated systems and chromophores within the molecule.
The structure of this compound contains two primary chromophores: the pyrrole ring and the carbonyl group of the ethyl ester, which are in conjugation. This conjugation influences the electronic transitions observed. The expected transitions are:
π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the pyrrole ring. Pyrrole derivatives are known to exhibit strong absorption bands corresponding to these transitions. researchgate.net
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions.
For a related compound, ethyl-2-(4-aminophenoxy) acetate, absorption bands were observed at 299 nm and 234 nm, which were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com Pyrrole itself has a high-energy π → π* transition around 260 nm. researchgate.net The solvent can also influence the position of the absorption maxima.
Table 2: Expected UV-Vis Absorption Data for this compound
| Approx. λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~210-240 | π → π* | Pyrrole ring / Conjugated System |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound is not available, analysis of closely related pyrrole and imidazole (B134444) derivatives allows for a detailed prediction of its structural features. nih.govnih.govnih.gov The molecule consists of a planar pyrrole ring substituted with a methyl group and an ethyl acetate group. The ethyl acetate substituent itself possesses conformational flexibility. In a similar structure, the plane of an ethyl acetate substituent was found to be nearly perpendicular to the plane of the heterocyclic ring. nih.govnih.gov
A crucial feature of pyrrole-2-carbonyl compounds is their ability to form intermolecular hydrogen bonds. researchgate.net The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. This frequently leads to the formation of centrosymmetric dimers in the crystal lattice, linked by a pair of N-H···O hydrogen bonds. longdom.orgresearchgate.net These interactions significantly influence the molecular packing in the solid state. The internal bond distances and angles of the pyrrole ring are expected to be consistent with those observed in other 2-substituted pyrrole structures. nih.gov
Table 3: Predicted Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Feature / Value | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for similar heterocyclic compounds mdpi.comresearchgate.net |
| Space Group | P2₁/c, P-1 | Common for centrosymmetric dimer formation mdpi.comresearchgate.net |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | Characteristic of pyrrole-2-carbonyl derivatives longdom.orgresearchgate.net |
| Supramolecular Motif | Centrosymmetric Dimers | Resulting from N-H···O hydrogen bonding researchgate.net |
| Conformation | Planar pyrrole ring | Intrinsic property of the aromatic ring nih.gov |
Article Generation Infeasible Due to Lack of Specific Data
A thorough and exhaustive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article on its advanced spectroscopic, structural, and chromatographic characterization.
Despite extensive efforts, no specific experimental data regarding the Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of this compound could be located in the available scientific literature. The user's request specified a detailed article including data tables for TLC and HPLC, which is contingent on the existence and accessibility of such research findings.
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Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Structural Insights
The synthesis of substituted pyrroles like Ethyl (4-methyl-1H-pyrrol-2-yl)acetate relies on a toolkit of classic and modern organic reactions. While specific high-yield syntheses for this exact molecule are not extensively documented in leading literature, its structure lends itself to several established synthetic strategies.
Key Synthetic Methodologies:
Knorr Pyrrole (B145914) Synthesis: This remains one of the most widely used methods for creating substituted pyrroles. wikipedia.org It involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl, such as a β-ketoester. wikipedia.org The synthesis of the target compound would likely involve the reaction of an appropriate α-aminoketone with ethyl acetoacetate (B1235776) or a similar derivative under acidic conditions, often using zinc dust. wikipedia.org
Paal-Knorr Synthesis: This straightforward method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org For this compound, a suitably functionalized 1,4-dicarbonyl precursor would be required. The reaction is typically acid-catalyzed, though numerous modern variations aim for milder, greener conditions. wikipedia.orgresearchgate.net
Hantzsch Pyrrole Synthesis: Though less common than the Knorr or Paal-Knorr methods, the Hantzsch synthesis offers another route, reacting a β-ketoester with ammonia or a primary amine and an α-haloketone. researchgate.net
Van Leusen Pyrrole Synthesis: This modern approach utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene. nih.govnih.gov This method is valued for its operational simplicity and the ability to construct polysubstituted pyrroles. nih.govmdpi.com
The structural architecture of this compound is defined by its planar, five-membered aromatic ring. The pyrrole ring is electron-rich, which heavily influences its reactivity. rsc.org The key structural features include the ethyl acetate (B1210297) group at the C2 position and a methyl group at the C4 position. The ester functionality provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. researchgate.net The N-H proton imparts both hydrogen-bond donor and acceptor capabilities, influencing intermolecular interactions and solubility. rsc.org
Table 1: Comparison of Major Pyrrole Synthesis Routes
| Synthesis Method | Key Reactants | General Conditions | Applicability for this compound |
|---|---|---|---|
| Knorr Synthesis | α-amino-ketone, β-ketoester | Acetic acid, Zinc dust, Room temperature to reflux | Highly applicable, requires synthesis of the appropriate α-amino-ketone. wikipedia.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Amine/Ammonia | Weakly acidic (e.g., acetic acid) or neutral | Applicable, dependent on the availability of the specific 1,4-dicarbonyl precursor. organic-chemistry.orgwikipedia.org |
| Hantzsch Synthesis | β-ketoester, α-haloketone, Amine/Ammonia | Often requires heating | Applicable, provides a multicomponent route to highly substituted pyrroles. researchgate.net |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated ester | Basic conditions (e.g., NaH) | Potentially applicable for creating the pyrrole core with acetate functionality. nih.govresearchgate.net |
Advancements in Theoretical Understanding of Pyrrole Acetate Chemistry
Theoretical and computational studies provide profound insights into the electronic structure, reactivity, and potential interactions of pyrrole derivatives. While specific computational data for this compound is sparse, the principles of pyrrole chemistry are well-understood through theoretical models.
The pyrrole ring is an aromatic system with six π-electrons delocalized over five atoms, leading to significant electron density. researchgate.net This high electron density makes the ring susceptible to electrophilic substitution, which typically occurs at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. In the case of this compound, the C2 position is already substituted, suggesting that electrophilic attack would preferentially occur at the C5 position, and to a lesser extent, the C3 position.
Computational studies on related systems help rationalize reaction outcomes and predict reactivity. For instance, density functional theory (DFT) calculations have been used to understand the mechanisms of rhodium-catalyzed C-H functionalization on pyrrole systems, revealing pathways that lead to either C-H functionalization or competing side reactions like cyclopropanation. acs.org Such studies could be applied to predict the outcomes of transition-metal-catalyzed modifications of the this compound scaffold. Furthermore, theoretical calculations can predict spectroscopic properties (like NMR chemical shifts) and help in the structural elucidation of new derivatives. nih.gov
Promising Avenues for Mechanistic Biological Investigations
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net Pyrrole derivatives can engage with biological targets through various interactions, including hydrogen bonding and π-π stacking. rsc.orgresearchgate.net
The specific biological activity of this compound has not been extensively reported, representing a significant gap in knowledge and a promising area for investigation. Based on the activities of structurally related compounds, several hypotheses can be formed:
Antiproliferative Agents: Many polysubstituted pyrroles have shown potent anticancer activity. nih.govnih.gov For example, some derivatives act as inhibitors of crucial cellular machinery like tubulin polymerization. nih.gov Mechanistic studies could explore if this compound or its derivatives can inhibit cell proliferation in cancer cell lines and identify the molecular targets involved.
Enzyme Inhibition: The pyrrole-2-carboxylate moiety is a common feature in natural products and can interact with enzyme active sites. rsc.org Investigations could screen this compound against various enzyme classes, such as kinases, proteases, or cholinesterases, which are common targets for pyrrole-based inhibitors. nih.gov
Antimicrobial Activity: The pyrrole ring is a component of several natural antibiotics like pyrrolnitrin. researchgate.net The potential of this compound and its derivatives as antibacterial or antifungal agents is a fertile ground for research, including determining their mechanism of action against microbial pathogens.
Future Prospects for Scaffold Modification and Diversification
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries for screening and development.
Potential Modification Sites:
N-H Position: The pyrrole nitrogen can be alkylated, acylated, or sulfonylated to introduce a wide variety of functional groups, which can modulate the compound's steric and electronic properties, as well as its lipophilicity and hydrogen bonding capacity. nih.govorganic-chemistry.org
Ester Group (C2): The ethyl acetate side chain is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides, esters, or other functional groups. This position is crucial for building more complex molecules.
Ring Positions (C3, C5): The unoccupied C3 and C5 positions are prime targets for electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for the introduction of further substituents. nih.gov
Methyl Group (C4): While less reactive, the C4-methyl group could potentially be functionalized through radical reactions.
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core heterocyclic structure with another while maintaining key pharmacophoric features. nih.govnih.gov One could envision replacing the pyrrole ring with other five-membered heterocycles like pyrazole (B372694) matrixscientific.com or imidazole (B134444) uni.lu to explore new chemical space and biological activities.
Table 2: Potential Scaffold Modifications and Their Rationale
| Modification Target | Reaction Type | Potential Outcome | Rationale for Diversification |
|---|---|---|---|
| Pyrrole Nitrogen | Alkylation, Acylation | N-substituted derivatives | Modulate solubility, lipophilicity, and target interactions. nih.gov |
| Ethyl Acetate Group | Hydrolysis, Amidation | Carboxylic acids, Amides | Introduce new interaction points (e.g., H-bonding) and build larger structures. researchgate.net |
| C5 Position | Electrophilic Substitution (e.g., Bromination) | 5-Halopyrrole derivatives | Introduce reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Pyrrole Core | Scaffold Hopping | Pyrazole or Thiazole analogs | Explore new pharmacophores and intellectual property space. nih.govnih.gov |
Unexplored Reactivity and Application Domains
Beyond known transformations, there are several advanced and less-explored areas of reactivity that could be applied to this compound.
C-H Functionalization: Modern transition-metal catalysis allows for the direct functionalization of C-H bonds. Applying these methods to the C3 or C5 positions of the pyrrole ring could provide highly efficient and atom-economical routes to novel derivatives, avoiding the need for pre-functionalized starting materials.
Photoredox and Electrochemical Synthesis: These emerging techniques enable novel transformations under mild conditions. acs.org For instance, visible-light-induced cycloadditions or electrochemical oxidations could unlock new reaction pathways for the pyrrole ring that are inaccessible through traditional thermal methods. acs.orgnih.gov
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a building block could rapidly generate molecular complexity and lead to the discovery of novel structures with interesting properties. nih.govrsc.org
Materials Science Applications: Pyrrole-containing polymers are known for their conductive properties. researchgate.net While the focus has been on simpler pyrroles, exploring the polymerization of functionalized derivatives like this compound could lead to new materials with tailored electronic or sensory properties.
Dearomative Oxidation: Recent methods have shown that pyrroles can undergo dearomative oxidation to form Δ³-pyrrol-2-ones, which are valuable synthetic intermediates. nih.gov Exploring this reactivity with the target compound could provide access to non-aromatic scaffolds with different biological profiles.
Q & A
Q. What strategies resolve contradictions between experimental and computational data for this compound’s hydrogen-bonding patterns?
- Methodological Answer : Discrepancies between crystallographic data (e.g., bond lengths) and DFT-optimized geometries are resolved by: (i) Validating computational parameters (basis set, solvent model). (ii) Analyzing thermal motion via anisotropic displacement parameters in SHELXL refinement. (iii) Comparing Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : In polar aprotic solvents (e.g., DMF), the ester group stabilizes transition states via dipole interactions, accelerating SN2 reactions. Protic solvents (e.g., ethanol) reduce reactivity by solvolysis. Kinetic studies (GC-MS monitoring) show a 3-fold rate increase in DMF vs. ethanol .
Q. What experimental designs are recommended for probing the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use MTT assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa), with structure-activity relationship (SAR) studies modifying the pyrrole methyl or ester groups.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, comparing IC₅₀ values to known inhibitors .
Q. How can graph-set analysis (GSA) interpret hydrogen-bonding networks in the compound’s crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
